(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
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Overview
Description
(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinone core, a phenyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the phenyl and tolyl groups through a series of substitution and coupling reactions. The final step often involves the formation of the sulfonamide linkage under mild conditions to ensure the integrity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The phenyl and tolyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide include other pyrimidinone derivatives and sulfonamide compounds. Examples include:
- (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(m-tolyl)ethenesulfonamide
- (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(o-tolyl)ethenesulfonamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-17-7-9-18(10-8-17)11-14-28(26,27)23-12-13-24-16-22-20(15-21(24)25)19-5-3-2-4-6-19/h2-11,14-16,23H,12-13H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKACJJLWJCZRC-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.